molecular formula C12H8Cl2N2O B094486 3,3'-Dichloroazoxybenzene CAS No. 139-24-2

3,3'-Dichloroazoxybenzene

Cat. No. B094486
CAS RN: 139-24-2
M. Wt: 267.11 g/mol
InChI Key: SXCDGVDBGGCCLV-UHFFFAOYSA-N
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Description

3,3’-Dichloroazoxybenzene is a chemical compound with the linear formula C12H8Cl2N2O . It is also known by other synonyms such as Diazene, 1,2-bis(3-chlorophenyl)-, 1-oxide; and (3-chlorophenyl)-(3-chlorophenyl)imino-oxidoazanium .


Synthesis Analysis

The synthesis of 3,3’-Dichloroazoxybenzene can be achieved through the photoreduction of the corresponding nitrobenzene using a flow microreactor . The yield and chemoselectivity of each azoxybenzene depend on the type and position of the substituents . Another method involves the selective hydrogenation of o-nitrochlorobenzene with hydrogen in the presence of a Pd/C catalyst .


Molecular Structure Analysis

The molecular formula of 3,3’-Dichloroazoxybenzene is C12H8Cl2N2O . Its molecular weight is 267.11 .


Chemical Reactions Analysis

The chemical reactions involving 3,3’-Dichloroazoxybenzene primarily involve photoreduction processes . The yield and chemoselectivity of each azoxybenzene depend on the type and position of the substituents .

Scientific Research Applications

  • Electrochemical Reduction : "3,3'-Dichloroazoxybenzene" is a product of the electrochemical reduction of chloronitrobenzenes, used extensively in the production of chemicals. Electrochemical reduction is an important strategy in environmental and synthesis fields, providing a means to obtain useful compounds like chlorinated azo-benzenes (Huang et al., 2019).

  • Toxic Impurities in Commercial Products : 3,3'-Dichloroazoxybenzene has been identified as a toxic impurity in commercial products like diuron and linuron herbicides. Its determination in these products is crucial for ensuring safety (Sundström et al., 1978).

  • Pesticide Transformation in Soil : This compound can form through the transformation of certain herbicides in soil, involving soil microorganisms. Understanding these pathways is important for assessing environmental impacts (Bartha & Pramer, 1967).

  • Enzyme Induction and Toxicity Overview : 3,3'-Dichloroazoxybenzene is recognized as a potent enzyme inducer and has been the subject of studies detailing its synthesis, formation routes, toxicity, and biological effects (Sundström, 1982).

  • Use in Chromogenic Systems : It has applications in the field of biochemistry, particularly in chromogenic systems for measuring specific substances like hydrogen peroxide (Fossati & Prencipe, 2010).

  • Reduction Mechanisms : Research has been conducted on the reduction of chloronitrobenzenes by various agents to produce azoxy compounds, including 3,3'-Dichloroazoxybenzene. This provides insights into more efficient production methods for such compounds (Gaudry & Keirstead, 1949).

  • Toxicity Testing : In-depth toxicity testing and analysis of 3,3'-Dichloroazoxybenzene have been conducted, given its environmental presence and potential human exposure. This includes studies on its mutagenic and genotoxic effects (NTP Technical Report, 1998).

properties

IUPAC Name

(3-chlorophenyl)-(3-chlorophenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O/c13-9-3-1-5-11(7-9)15-16(17)12-6-2-4-10(14)8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCDGVDBGGCCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=[N+](C2=CC(=CC=C2)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Dichloroazoxybenzene

CAS RN

139-24-2
Record name Diazene, 1-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-DICHLOROAZOXYBENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
KF Keirstead, R Gaudry - Canadian Journal of Research, 1950 - cdnsciencepub.com
A Note on the Constitution of a Certain Nitration Product of 3,3′-Dichloroazoxybenzene Page 1 NOTES A Note on the Constitution of a Certain Nitration Product of 3,3'-Dichloroazoxybenzene …
Number of citations: 0 cdnsciencepub.com
R Gaudry, KF Keirstead - Canadian Journal of Research, 1949 - cdnsciencepub.com
The reduction of seven chloronitrobenzenes to azoxy compounds by alkaline solutions of two different reducing agents, dextrose and sodium arsenite, has been studied. These two …
Number of citations: 9 cdnsciencepub.com
MF Grundon, BT Johnston, WL Matier - Journal of the Chemical …, 1966 - pubs.rsc.org
Reaction of 2,2′-di(hydroxyamino)diaryl sulphones with sodium hydroxide in aqueous dioxan at 20 yields dibenzo [b,f][1,4,5]thiadiazepine 5,11,11-trioxides (X), phenazine 5-oxides (…
Number of citations: 8 pubs.rsc.org
I Shimao, H Hashidzume - Bulletin of the Chemical Society of Japan, 1976 - journal.csj.jp
Azoxybenzenes (1) were heated at 245–250 C to give azobenzenes (2), 2-hydroxyazobenzenes (3), 2-hydroxy-azoxybenzenes (4), 4-hydroxyazobenzenes (5), and 4-…
Number of citations: 12 www.journal.csj.jp
BK Mandal, S Maiti - Journal of Polymer Science Part A …, 1986 - Wiley Online Library
A new class of polyazoxyarylethers was prepared by nucleophilic displacement polymerization using an activated dichlorocompound and a bisphenol dianion in anhydrous aprotic …
Number of citations: 6 onlinelibrary.wiley.com
MF Grundon, WL Matier - Chemical Communications (London), 1965 - pubs.rsc.org
NH-OH dioxan) at 20'under nitrogen. The expected disproportionationlsB occurred in all cases, and gave the amines (VIII) and the azoxy-derivatives (IX), but was accompanied by a …
Number of citations: 2 pubs.rsc.org
K Han, HJ Lee, TH Rhee - Journal of applied polymer science, 1999 - Wiley Online Library
Chlorofluorinated polyimides were prepared from 2,2‐bis(3,4‐dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), 2,2′‐bis(trifluoromethyl)‐4,4′‐diaminobiphenyl (PFMB), and 2…
Number of citations: 45 onlinelibrary.wiley.com
H Ma, K Sun, Y Li, X Xu - Catalysis Communications, 2009 - Elsevier
HCl-acidified attapulgite-supported platinum nanocomposite catalyst was prepared by a simple method for the selective hydrogenation of chloronitrobenzenes to the corresponding …
Number of citations: 31 www.sciencedirect.com
R Tanikaga - Bulletin of the Chemical Society of Japan, 1968 - journal.csj.jp
The photochemical oxygen migration and cis-trans isomerization of azoxybenzene have been investigated. The direct irradiation of trans-azoxybenzene leads to both rearrangement to …
Number of citations: 31 www.journal.csj.jp
PH Gore, GK Hughes - Australian Journal of Chemistry, 1951 - CSIRO Publishing
Study of the behaviour of symmetrical azoxy compounds in the Wallach Transformation shows the important influence of size of a substituent group ortho to the point of entry of the …
Number of citations: 15 www.publish.csiro.au

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